3-(3-Chlorophenyl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)propanimidamide is an organic compound with the molecular formula C9H11ClN2 It is a derivative of propanimidamide, where a chlorine atom is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)propanimidamide typically involves the reaction of 3-chlorobenzaldehyde with propionitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine, which is then amidated using reagents like ammonium chloride (NH4Cl) or ammonium carbonate ((NH4)2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the chlorination of propionamide using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the desired position. This is followed by a series of purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 can convert the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propanamine.
Substitution: 3-(3-Hydroxyphenyl)propanimidamide or 3-(3-Aminophenyl)propanimidamide.
Scientific Research Applications
3-(3-Chlorophenyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to histamine receptors, blocking the action of histamine and providing relief from allergic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)propanimidamide
- 3-(4-Chlorophenyl)propanimidamide
- 3-(2-Pyridinyl)propanimidamide
Uniqueness
3-(3-Chlorophenyl)propanimidamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.
Properties
CAS No. |
321329-28-6 |
---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propanimidamide |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |
InChI Key |
JIYLPEUMXWLNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.